The synthesis of 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multi-step synthetic pathways that may include:
Technical details regarding specific reaction conditions (temperature, solvents, catalysts) would depend on the chosen synthetic route and should be optimized for yield and purity.
KYNSHYNNEHSCGM-UHFFFAOYSA-N, which provides a unique identifier for database searches.ClC1C=CC2=C(C=1)S(N=C(N2)SCC(=O)O)(=O)=O, which encodes the structure in a text format suitable for computational applications.The chemical reactivity of 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide can include:
These reactions are significant in understanding the compound's behavior in biological systems or during synthetic transformations.
The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors. Given its structural features:
Quantitative data regarding binding affinities or inhibition constants would require experimental validation through biochemical assays.
The scientific uses of 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide include:
Continued research into this compound's properties and applications will further elucidate its potential in various scientific fields.
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5